The synthesis of 4-amino antipyrine typically involves the following methods:
The molecular structure of 4-amino antipyrine features a pyrazolone ring with an amino group at the 4-position and a phenyl group at the 1-position. The structural formula can be represented as follows:
The compound's structure exhibits:
4-Amino antipyrine participates in several chemical reactions:
These reactions highlight the versatility of 4-amino antipyrine in synthetic organic chemistry.
The mechanism of action for 4-amino antipyrine involves:
Relevant data indicates that the compound's melting point is around 150 °C, which is typical for pyrazolone derivatives .
4-Amino antipyrine has several applications in scientific research:
4-Amino-1,2-dihydro-1-phenylpyrazol-3-one represents a structurally distinct subclass of pyrazolones, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone functionality at position 3. This compound is systematically named according to IUPAC conventions as 4-amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one. It is more widely recognized in chemical literature through several synonymous designations, including 4-aminoantipyrine, 4-aminophenazone, and ampyrone, reflecting its relationship to the antipyrine (phenazone) family of pharmaceutical agents [3] [6].
The molecular framework exhibits significant tautomeric versatility, predominantly existing in two energetically favorable forms: the 3-hydroxypyrazole (lactim) and 3-ketopyrazole (lactam) tautomers (Figure 1). This tautomeric equilibrium profoundly influences the compound's electronic distribution, hydrogen-bonding capacity, and metal-coordination behavior. Crystallographic analyses confirm that the solid-state structure preferentially adopts the lactam configuration (3-keto form), featuring a planar heterocyclic ring with bond lengths indicative of extensive electron delocalization [4]. The 4-amino group projects perpendicularly from the ring plane, enabling conjugation with the carbonyl system and enhancing nucleophilic character at the amino nitrogen. This electronic configuration establishes the molecule as a zwitterionic system in certain environments, with proton transfer occurring between the enolic oxygen and the pyrazolinic nitrogen [7].
Table 1: Nomenclature and Identifiers for 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one
Designation Type | Identifier |
---|---|
Systematic IUPAC Name | 4-Amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one |
Common Synonyms | 4-Aminoantipyrine; Ampyrone; 4-Aminophenazone |
Chemical Formula | C₁₁H₁₃N₃O |
Molecular Weight | 203.24 g/mol |
CAS Registry Number | 83-07-8 |
Key Structural Features | 1-Phenyl substituent; 4-Amino group; Ketone at position 3; Tautomerism between lactam and lactim forms |
Within pyrazolone structural taxonomy, this compound belongs specifically to the 3-pyrazolin-5-one subclass, distinguished by the carbonyl group at position 3 and the presence of a hydrogenated bond between N1 and N2. This classification differentiates it from isomeric frameworks like 2-pyrazolin-5-one or 2-pyrazolin-4-one systems. The 1-phenyl substituent designates it as an N1-aryl derivative, significantly influencing both electronic properties and steric accessibility of the heterocyclic core for subsequent chemical modifications [2] [4].
The historical trajectory of 4-amino-1,2-dihydro-1-phenylpyrazol-3-one is intrinsically linked to the landmark discovery of pyrazolone chemistry by German chemist Ludwig Knorr in 1883. While investigating quinoline derivatives, Knorr serendipitously synthesized the first pyrazolone derivative, antipyrine (phenazone), through the condensation of phenylhydrazine with ethyl acetoacetate under basic conditions [4] [9]. This discovery marked the inception of systematic heterocyclic chemistry focused on pyrazolone systems and established foundational synthetic methodologies that remain relevant today.
The specific 4-amino derivative emerged as a critical synthetic intermediate during early 20th century pharmaceutical development. Its significance escalated following the introduction of metamizole (dipyrone) in 1922 as a potent analgesic and antipyretic agent, where 4-aminoantipyrine serves as a primary metabolic derivative and synthetic precursor [2] [6]. Throughout the mid-20th century, synthetic methodologies evolved considerably, transitioning from classical condensation approaches toward more sophisticated catalytic and regioselective strategies.
A pivotal advancement occurred through recognition of the compound's dual reactivity profile: the 4-amino group undergoes diazotization and azo coupling reactions, enabling applications in analytical chemistry and dyestuff manufacturing, while the carbonyl and ring nitrogen atoms facilitate coordination chemistry and complex formation. By the 1950s, research expanded beyond pharmaceutical applications into materials science, with investigations of its fluorescence properties and metal-chelating capabilities [4]. The compound's role as a synthetic building block became firmly established with the development of Schiff base chemistry, where condensation with aldehydes or ketones yields structurally diverse ligands with enhanced biological and catalytic potential [6]. Contemporary research focuses on its incorporation into multicomponent reactions and coordination polymers, cementing its status as a historically significant and continuously relevant heterocyclic system.
4-Amino-1,2-dihydro-1-phenylpyrazol-3-one constitutes a privileged structural motif in medicinal chemistry due to its multifaceted non-covalent interaction capabilities and synthetic tractability. The molecule possesses three primary pharmacophoric elements: (1) the 4-amino group functions as a hydrogen bond donor/acceptor, (2) the carbonyl oxygen and adjacent ring nitrogen serve as hydrogen bond acceptors, and (3) the phenyl ring provides hydrophobic anchoring and π-stacking potential. This complementary ensemble enables targeted interactions with diverse biological macromolecules [1] [2].
Table 2: Biological Activities of Derivatives Featuring the 4-Amino-1,2-dihydro-1-phenylpyrazol-3-one Core
Biological Target/Activity | Structural Modifications | Key Findings | Reference |
---|---|---|---|
Monoamine Oxidase B (MAO-B) Inhibition | N1-phenyl with para-substituents; C4-amino group incorporated into hydrazone | Compound 40: IC₅₀ = 0.42 μM against MAO-B; 200-fold selectivity over MAO-A | [1] |
Antimicrobial Agents | Schiff bases via condensation at C4-amino group | MIC range: 16-72 μg/mL against Gram-positive and Gram-negative bacteria; 6-80 μg/mL against fungi | [6] |
Aldose Reductase Inhibition | Spirocyclic derivatives incorporating pyrazolone | Compound 79: IC₅₀ = 6.30 μM against aldose reductase; potential for diabetic complications | [4] |
Cholinesterase Inhibition | Hybrid molecules with piperidine linked via alkyl chains | Compound 41: Dual AChE/MAO-B inhibition; improved performance in Alzheimer's models | [1] |
The bioisosteric versatility of the scaffold is evidenced by its presence in diverse therapeutic agents. Molecular hybridization strategies frequently exploit the C4-amino group for condensation reactions, yielding Schiff bases with enhanced antimicrobial and antitumor activities. For instance, Schiff bases formed between 4-aminoantipyrine and aromatic aldehydes demonstrate significant growth inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 100 μg/mL, with structure-activity relationships (SAR) indicating that electron-withdrawing substituents on the aryl ring enhance antibacterial potency [6].
In neuroscience applications, the scaffold serves as the structural foundation for monoamine oxidase inhibitors (MAOIs). Strategic substitution patterns, particularly bulky hydrophobic groups appended to the amino functionality, confer selective inhibition against MAO-B isoenzyme, crucial for neurodegenerative disease therapy. Computational docking analyses reveal that optimal inhibitors position the pyrazolone oxygen within hydrogen bonding distance of key residues (Gln206, Tyr435) in the MAO-B active site, while the phenyl ring engages in π-stacking with Tyr398 [1].
Recent innovations focus on molecular hybridization approaches. By tethering the pyrazolone nucleus to other pharmacophores like piperidine or tacrine derivatives through flexible alkyl linkers, researchers have developed multifunctional ligands targeting Alzheimer's disease pathways. These hybrids exhibit dual inhibitory activity against acetylcholinesterase (AChE) and MAO-B, with the pyrazolone component contributing both antioxidant properties and MAO-B affinity. The linker length critically influences activity, with tetradecyl chains (n=14) demonstrating optimal positioning for simultaneous target engagement [1] [4].
Additionally, the molecule serves as a key precursor in synthesizing metal complexes with enhanced bioactivity. Coordination with transition metals (Cu²⁺, Co²⁺, Ni²⁺) via the carbonyl oxygen and amino nitrogen yields complexes with improved antimicrobial and antioxidant profiles compared to the parent ligand. These complexes often exhibit distorted octahedral geometries, with the pyrazolone moiety acting as a bidentate chelator, thereby modifying cellular uptake and redox properties [6]. This structural adaptability, combined with favorable pharmacokinetic properties inherent to the pyrazolone core, ensures continued relevance in rational drug design across therapeutic areas.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7